Ethyl 4-bromothiophene-3-carboxylate
CAS No.:
Cat. No.: VC13567773
Molecular Formula: C7H7BrO2S
Molecular Weight: 235.10 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C7H7BrO2S |
---|---|
Molecular Weight | 235.10 g/mol |
IUPAC Name | ethyl 4-bromothiophene-3-carboxylate |
Standard InChI | InChI=1S/C7H7BrO2S/c1-2-10-7(9)5-3-11-4-6(5)8/h3-4H,2H2,1H3 |
Standard InChI Key | LARLHLAYBCZHLV-UHFFFAOYSA-N |
Canonical SMILES | CCOC(=O)C1=CSC=C1Br |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Stereochemistry
Ethyl 4-bromothiophene-3-carboxylate belongs to the class of thiophene carboxylates, characterized by a five-membered aromatic ring containing sulfur. The bromine substituent at the 4-position and the ethyl ester group at the 3-position create distinct electronic effects that influence its reactivity. The compound is achiral, as confirmed by its lack of stereoisomerism .
Table 1: Key Molecular Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | C₇H₇BrO₂S | |
Molecular Weight | 235.09 g/mol | |
CAS Number | 224449-33-6 | |
logP (Partition Coefficient) | 4.48 (predicted for analogues) | |
Hydrogen Bond Acceptors | 5 |
Synthesis and Industrial Preparation
Laboratory-Scale Synthesis
The compound is typically synthesized via esterification of 4-bromothiophene-3-carboxylic acid with ethanol under acidic conditions. Alternative routes involve halogenation of preformed thiophene carboxylates. For example, bromination of ethyl thiophene-3-carboxylate using N-bromosuccinimide (NBS) in dichloromethane yields the target compound with high regioselectivity .
Industrial Manufacturing
Large-scale production employs continuous-flow reactors to optimize yields and minimize byproducts. Suppliers such as AOBChem USA offer the compound at ≥95% purity, with storage recommendations at refrigerator temperatures (2–8°C) to prevent ester hydrolysis .
Table 2: Synthetic Parameters for Analogues
Reaction Type | Conditions | Yield | Source |
---|---|---|---|
Suzuki–Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 75–85% | |
Cu-Catalyzed Amidation | CuI, phenanthroline, DMF, 110°C | 60–70% |
Reactivity and Functionalization
Cross-Coupling Reactions
The bromine atom at the 4-position participates in palladium-catalyzed cross-couplings, such as Suzuki–Miyaura reactions with arylboronic acids. This reactivity is exploited in the synthesis of polycyclic heteroaromatics, including canthin-6-one derivatives . For instance, ethyl 4-bromothiophene-3-carboxylate serves as a precursor in tandem coupling-amidation sequences to construct fused naphthyridine systems .
Nucleophilic Substitutions
The electron-withdrawing ester group activates the thiophene ring toward nucleophilic aromatic substitution (SNAr). Reactions with amines or alkoxides at elevated temperatures yield 4-substituted thiophene derivatives, which are valuable in drug discovery .
Applications in Medicinal Chemistry
Antibacterial Agents
Canthin-6-one alkaloids derived from bromothiophene intermediates exhibit broad-spectrum antibacterial activity. Ethyl 4-bromothiophene-3-carboxylate has been utilized in the synthesis of 3-N-substituted canthin-6-ones, which show minimum inhibitory concentrations (MICs) of 2–8 μg/mL against Staphylococcus aureus and Escherichia coli .
Kinase Inhibitors
The thiophene scaffold is a privileged structure in kinase inhibitor design. Brominated derivatives act as ATP-competitive inhibitors of tyrosine kinases, with IC₅₀ values in the nanomolar range .
Recent Advances and Future Directions
Green Chemistry Applications
Recent studies highlight the use of ethanol/CO₂ solvent blends for Suzuki–Miyaura couplings involving bromothiophenes, reducing reliance on toxic dimethylformamide (DMF) . These methods achieve yields comparable to traditional approaches (70–80%) while improving environmental sustainability .
Photophysical Materials
Bromothiophene carboxylates are emerging as ligands in near-infrared (NIR) emitting complexes. When coordinated to bodipy fluorophores, they enable mega-Stokes shifts (>150 nm), making them suitable for bioimaging applications .
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